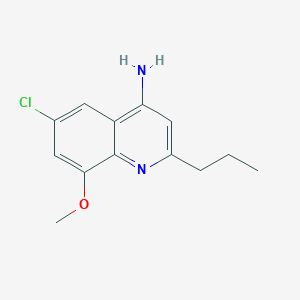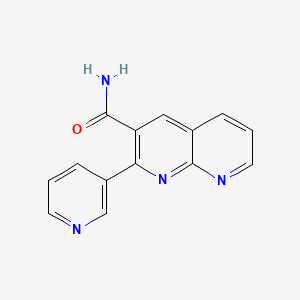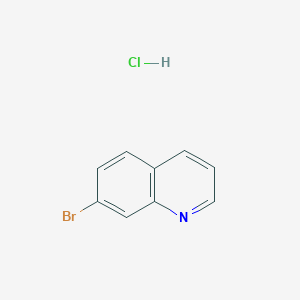
Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯代(1-氯-3-苯基丙烷-2-基)二甲基硅烷: 是一种有机硅化合物,分子式为C11H16Cl2Si。该化合物以硅原子与两个甲基、一个氯原子和一个1-氯-3-苯基丙烷-2-基相连为特征。它被用于各种化学反应,并在有机合成和工业流程中具有应用价值。
准备方法
合成路线和反应条件:
起始原料: 氯代(1-氯-3-苯基丙烷-2-基)二甲基硅烷的合成通常从1-氯-3-苯基丙烷-2-醇和氯代二甲基硅烷开始。
反应条件: 反应在三乙胺或吡啶等碱的存在下进行,以中和反应过程中生成的盐酸。反应混合物通常在室温或略微升高的温度下搅拌,以确保完全转化。
工业生产方法: 该化合物的工业生产可能涉及连续流动工艺,以提高效率和产量。自动化系统和反应器的使用确保了质量的一致性和可扩展性。
化学反应分析
反应类型:
取代反应: 氯代(1-氯-3-苯基丙烷-2-基)二甲基硅烷可以进行亲核取代反应,其中氯原子被其他亲核试剂(如氢氧根、烷氧根或胺基)取代。
水解: 该化合物可以在水或含水酸的存在下水解,形成相应的硅醇和盐酸。
氧化: 它可以进行氧化反应,形成硅醇或硅氧烷,具体取决于所使用的氧化剂。
常用试剂和条件:
亲核试剂: 氢氧根离子、烷氧根离子、胺。
氧化剂: 过氧化氢、次氯酸钠。
反应条件: 反应通常在室温或略微升高的温度下进行,并使用二氯甲烷或四氢呋喃等适当的溶剂。
主要产物:
硅醇: 通过水解或氧化形成。
硅氧烷: 通过硅醇的缩合反应形成。
科学研究应用
化学:
有机合成: 用作合成各种有机硅化合物的试剂,并用作醇和胺的保护基团。
催化: 用于涉及硅基中间体的催化过程。
生物学和医学:
药物开发: 由于其改变药物化合物性质的能力,正在研究其在药物递送系统中的潜在用途。
生物相容性: 研究其生物相容性及其在医疗器械和植入物中的潜在用途。
工业:
聚合物生产: 用于生产硅聚合物和树脂。
表面改性: 应用于表面处理,以增强玻璃、金属和塑料等材料的性能。
作用机制
分子靶标和通路:
硅碳键形成: 该化合物充当形成硅碳键反应的前体,而硅碳键在有机硅化合物的合成中至关重要。
保护基团: 用作官能团(如醇和胺)的保护基团,防止多步合成过程中的不必要反应。
相似化合物的比较
类似化合物:
氯代二甲基硅烷: 结构相似,但缺乏1-氯-3-苯基丙烷-2-基。
三甲基硅烷基氯化物: 含有三个与硅相连的甲基,而不是1-氯-3-苯基丙烷-2-基。
苯基三甲基硅烷: 含有与硅相连的苯基,以及三个甲基。
独特性:
官能团多样性: 苯基和氯代烷基的存在提供了有机合成中独特的反应性和多功能性。
保护基团效率: 为官能团提供有效的保护,使其在复杂的合成路线中具有价值。
属性
分子式 |
C11H16Cl2Si |
|---|---|
分子量 |
247.23 g/mol |
IUPAC 名称 |
chloro-(1-chloro-3-phenylpropan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI 键 |
QXLIPFGHRUKEOQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C(CC1=CC=CC=C1)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)






![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)



![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)
